

Physical and chemical properties of 4-Propylbenzenesulfonamide

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Compound of Interest

Compound Name: 4-Propylbenzenesulfonamide

Cat. No.: B072257

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In-Depth Technical Guide: 4-Propylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4-Propylbenzenesulfonamide**. The information is intended to support research, development, and application of this compound in various scientific fields, particularly in medicinal chemistry and drug discovery.

Chemical and Physical Properties

4-Propylbenzenesulfonamide is an aromatic sulfonamide compound. Its core structure consists of a benzene ring substituted with a propyl group and a sulfonamide group at the para position.

Table 1: Chemical Identifiers and Computed Properties of **4-Propylbenzenesulfonamide**^[1]

Identifier	Value
IUPAC Name	4-propylbenzenesulfonamide
CAS Number	1132-18-9
Molecular Formula	C ₉ H ₁₃ NO ₂ S
Molecular Weight	199.27 g/mol
Canonical SMILES	<chem>CCCC1=CC=C(C=C1)S(=O)(=O)N</chem>
InChI Key	CICCMHNIYTXWRF-UHFFFAOYSA-N
Computed XLogP3	1.6
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	2

Table 2: Experimental and Predicted Physical Properties of **4-Propylbenzenesulfonamide**

Property	Value	Source
Melting Point	Data not available	
Boiling Point	Data not available	
Aqueous Solubility	Data not available	
pKa	Data not available	

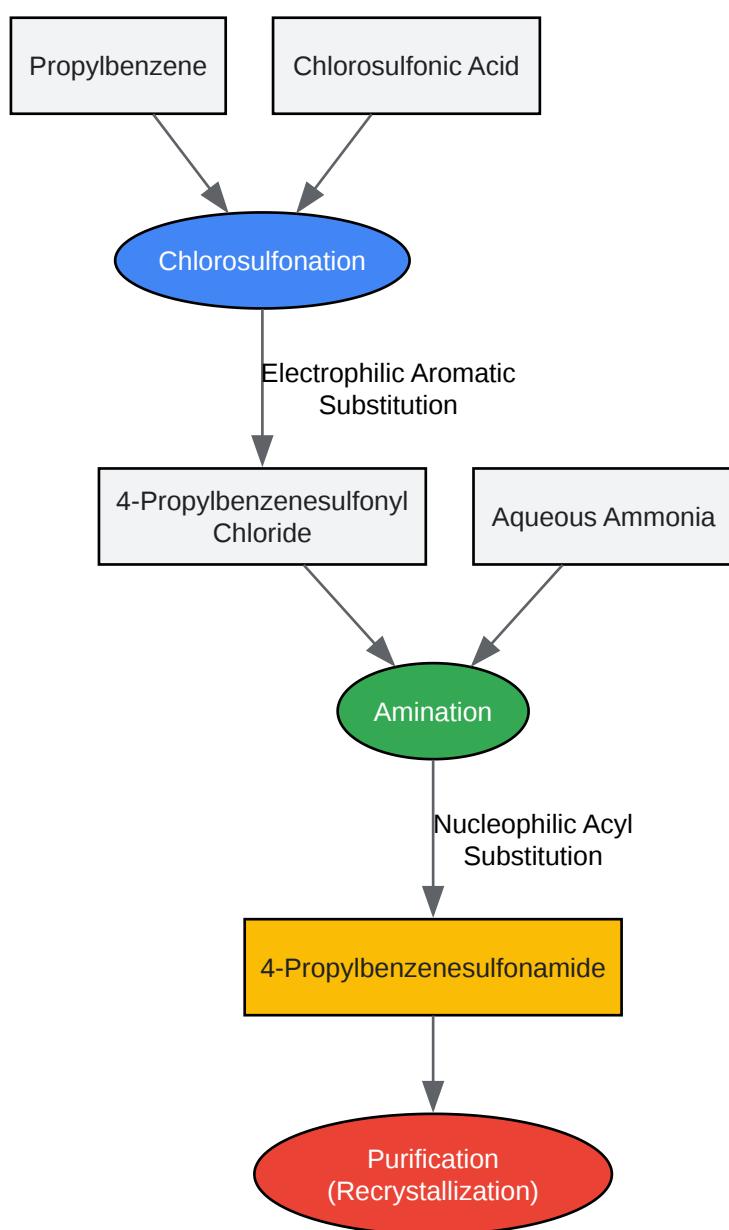
Note: Experimental data for the physical properties of **4-Propylbenzenesulfonamide** are not readily available in the surveyed literature. The development of predictive models for properties like pKa for sulfonamide derivatives is an active area of research.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Synthesis and Experimental Protocols

The synthesis of **4-Propylbenzenesulfonamide** can be achieved through a two-step process involving the sulfonation of propylbenzene followed by amination of the resulting sulfonyl

chloride. While a specific detailed protocol for **4-Propylbenzenesulfonamide** is not available, a general experimental workflow can be proposed based on established methods for analogous compounds.

Synthesis Workflow



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Caption: Proposed synthetic workflow for **4-Propylbenzenesulfonamide**.

Experimental Protocol: Synthesis of 4-Propylbenzenesulfonamide

Step 1: Synthesis of 4-Propylbenzenesulfonyl Chloride

This procedure is adapted from the synthesis of 4-isopropylbenzenesulfonyl chloride.

- Materials: Propylbenzene, Chlorosulfonic acid, Dichloromethane (DCM), Ice.
- Procedure:
 - In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool chlorosulfonic acid (2.5 equivalents) to 0°C using an ice bath.
 - Slowly add propylbenzene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring. Maintain the temperature below 10°C throughout the addition.
 - After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
 - Carefully pour the reaction mixture onto crushed ice with stirring.
 - Extract the aqueous mixture with dichloromethane.
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure to obtain crude 4-propylbenzenesulfonyl chloride.

Step 2: Synthesis of 4-Propylbenzenesulfonamide

This procedure is a general method for the amination of arylsulfonyl chlorides.

- Materials: 4-Propylbenzenesulfonyl chloride, Concentrated aqueous ammonia, Dichloromethane (DCM).
- Procedure:

- Dissolve the crude 4-propylbenzenesulfonyl chloride in dichloromethane.
- Cool the solution to 0°C in an ice bath.
- Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Separate the organic layer and wash it with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield **4-propylbenzenesulfonamide**.

Spectral Data (Predicted and Representative)

As experimental spectra for **4-Propylbenzenesulfonamide** are not readily available, this section provides predicted spectral information and representative data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the benzene ring) and the aromatic protons (two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring). The NH₂ protons of the sulfonamide group would likely appear as a broad singlet.
- ¹³C NMR (Predicted): The carbon NMR spectrum would show distinct signals for the three carbons of the propyl group and the four unique carbons of the 1,4-disubstituted benzene ring.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Propylbenzenesulfonamide** is expected to exhibit characteristic absorption bands for the functional groups present.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400-3200	N-H (sulfonamide)	Symmetric and Asymmetric Stretching
3100-3000	C-H (aromatic)	Stretching
2960-2850	C-H (aliphatic)	Stretching
1600, 1475	C=C (aromatic)	Stretching
1350-1310	S=O (sulfonamide)	Asymmetric Stretching
1170-1150	S=O (sulfonamide)	Symmetric Stretching

Note: These are general ranges for the indicated functional groups. The exact positions of the peaks can be influenced by the molecular environment.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **4-Propylbenzenesulfonamide** would be expected to show a molecular ion peak (M⁺) at m/z 199. Common fragmentation patterns for benzenesulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S and S-N bonds.

Biological Activity and Signaling Pathways

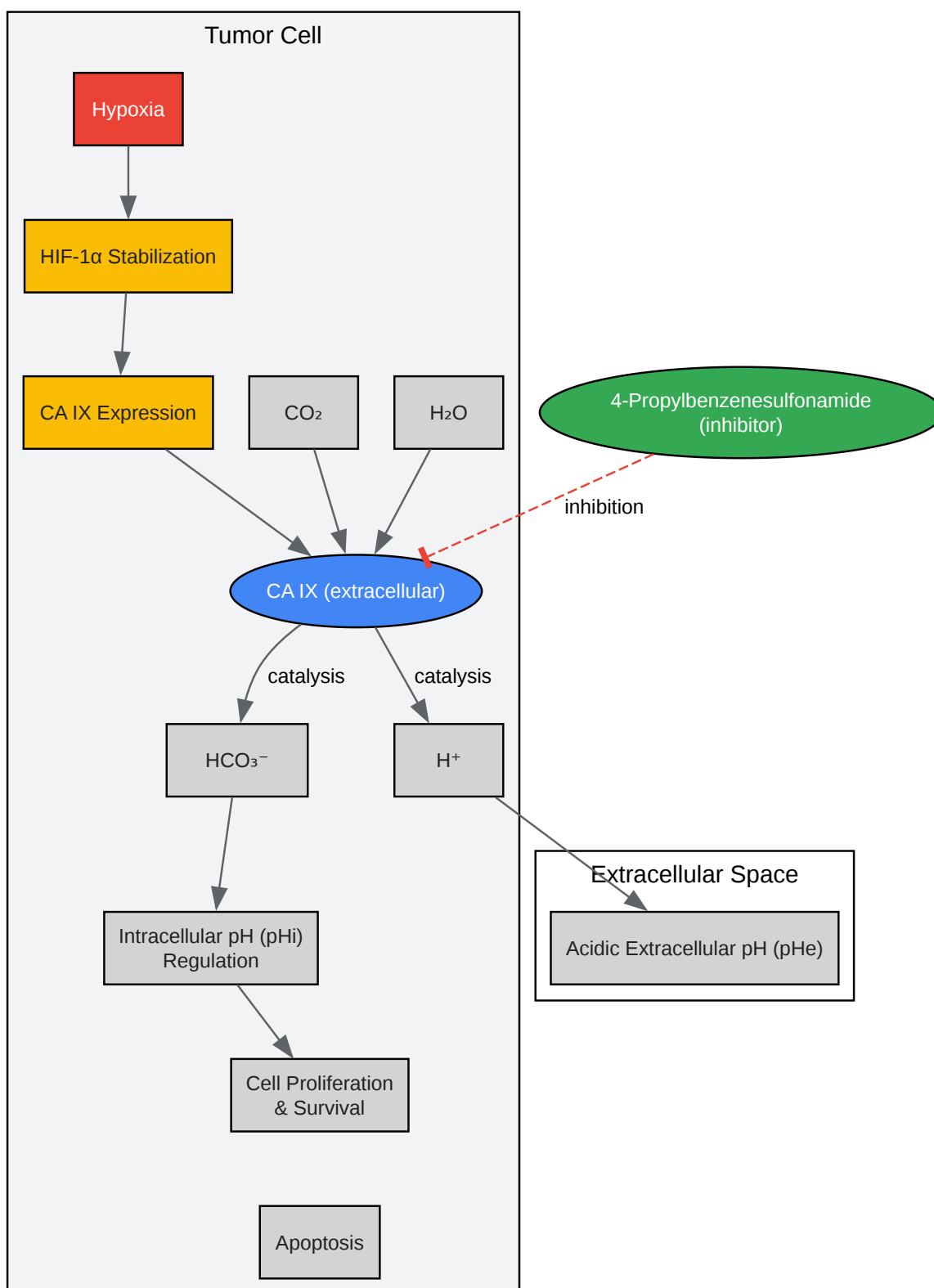
Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities. A primary and extensively studied mechanism of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs).^{[5][6][7][8][9]}

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.

The tumor-associated isoform, carbonic anhydrase IX (CA IX), is overexpressed in many types of hypoxic tumors and plays a crucial role in the adaptation of cancer cells to the acidic tumor microenvironment. Inhibition of CA IX is therefore a promising strategy for the development of novel anticancer agents.[5][6][7][9] Benzenesulfonamides, with their primary sulfonamide group ($-\text{SO}_2\text{NH}_2$), are known to be effective inhibitors of various CA isoforms, including CA IX.[5][6][7][9]

Signaling Pathway Diagram



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